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Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate Documentation Hub

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  • Product: Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate
  • CAS: 64820-21-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate: A Key Bifunctional Alkylating Agent in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate, also known as 2-(2-chloroethoxy)ethyl tosylate, is a significant bifunctional alkylatin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate, also known as 2-(2-chloroethoxy)ethyl tosylate, is a significant bifunctional alkylating agent extensively utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring two reactive sites—a chloroethyl group and a tosylate leaving group—allows for sequential or differential reactions, making it a versatile building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its role in the development of prominent pharmaceuticals.

Chemical Structure and Identification

The molecular structure of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate consists of a 2-(2-chloroethoxy)ethanol backbone esterified with a 4-methylbenzenesulfonyl (tosyl) group. The presence of both a primary alkyl chloride and a tosylate, an excellent leaving group, imparts its characteristic reactivity.

IdentifierValue
IUPAC Name 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate
Synonyms 2-(2-chloroethoxy)ethyl tosylate
CAS Number 64820-21-9
Molecular Formula C₁₁H₁₅ClO₄S
Molecular Weight 278.75 g/mol
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCl
InChI Key SWPSLRINHOQENG-UHFFFAOYSA-N

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node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; S1 [label="S"]; O4 [label="O"]; C8 [label="C"]; C9 [label="C"]; O5 [label="O"]; C10 [label="C"]; C11 [label="C"]; Cl1 [label="Cl", fontcolor="#EA4335"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Toluene methyl group C4 -- C7;

// Sulfonate group C1 -- S1; S1 -- O1 [label="=O"]; S1 -- O2 [label="=O"]; S1 -- O3;

// Ether linkage O3 -- C8; C8 -- C9; C9 -- O5; O5 -- C10; C10 -- C11; C11 -- Cl1;

// Positioning // Manual adjustments might be needed here for optimal layout }

Caption: Chemical structure of 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate.

Physicochemical Properties

The physical and chemical properties of 2-(2-chloroethoxy)ethyl tosylate are crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Boiling Point Data not available
Melting Point Data not available
Solubility Soluble in polar organic solvents like ethanol and acetone; less soluble in non-polar solvents.[1]
Stability Generally stable under normal laboratory conditions but is sensitive to moisture.

Synthesis of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate

The synthesis of 2-(2-chloroethoxy)ethyl tosylate is typically achieved through the tosylation of its precursor, 2-(2-chloroethoxy)ethanol. This reaction involves the conversion of the hydroxyl group into a much better leaving group, the tosylate.

Synthesis_Pathway 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)ethanol Product Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate 2-(2-chloroethoxy)ethanol->Product p-toluenesulfonyl_chloride p-toluenesulfonyl chloride (TsCl) p-toluenesulfonyl_chloride->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Product

Caption: General synthesis pathway for 2-(2-chloroethoxy)ethyl tosylate.

Experimental Protocol: Tosylation of 2-(2-chloroethoxy)ethanol

This protocol is a representative procedure for the synthesis of 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate.

Materials:

  • 2-(2-chloroethoxy)ethanol

  • p-toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-chloroethoxy)ethanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 equivalents) or pyridine to the solution with stirring.

  • To this cooled mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Applications in Drug Development

The bifunctional nature of 2-(2-chloroethoxy)ethyl tosylate makes it a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The two distinct reactive sites allow for the sequential introduction of different molecular fragments.

Role as a Bifunctional Alkylating Agent

Alkylating agents are a class of compounds that can introduce alkyl groups into other molecules.[2] In the context of drug synthesis, bifunctional alkylating agents like 2-(2-chloroethoxy)ethyl tosylate can form two covalent bonds, acting as a linker between two different chemical entities.[3] The tosylate group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. The chloroethyl group provides a second site for alkylation, often under different reaction conditions.

Alkylation_Mechanism Reagent 2-(2-chloroethoxy)ethyl tosylate Cl-CH₂CH₂-O-CH₂CH₂-OTs Intermediate Intermediate Nu1-CH₂CH₂-O-CH₂CH₂-Cl Reagent:f1->Intermediate:f0 Nu1 Nucleophile 1 (Nu1⁻) Nu1->Reagent:f0 SN2 reaction (tosylate displacement) Final_Product Final Product Nu1-CH₂CH₂-O-CH₂CH₂-Nu2 Intermediate:f1->Final_Product:f0 Nu2 Nucleophile 2 (Nu2⁻) Nu2->Intermediate:f1 SN2 reaction (chloride displacement)

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Exploratory

Stability and degradation pathways of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate

An In-Depth Technical Guide to the Stability and Degradation Pathways of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate For Researchers, Scientists, and Drug Development Professionals Abstract Ethanol, 2-(2-chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate, a molecule incorporating a reactive tosylate leaving group and a chloroethoxy moiety, presents unique stability challenges of significant interest in pharmaceutical development, particularly concerning its potential as a genotoxic impurity. This guide provides a comprehensive analysis of the stability and potential degradation pathways of this compound. By integrating fundamental principles of organic chemistry with the strategic framework of forced degradation studies, we elucidate the likely degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions. This document offers a predictive examination of the molecule's lability, proposes methodologies for degradation product identification, and furnishes detailed experimental protocols to empower researchers in the development of robust, stability-indicating analytical methods.

Introduction: A Molecule of Dual Reactivity

Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate is an organic ester that possesses two key reactive centers: the highly effective tosylate leaving group and a primary alkyl chloride. The tosylate group makes the molecule susceptible to nucleophilic substitution, while the chloroethoxy portion introduces another potential site for degradation and raises concerns about the formation of potentially genotoxic impurities.[1][2] Understanding the stability of this molecule is paramount for controlling its formation and persistence in pharmaceutical manufacturing processes and ensuring the safety and efficacy of drug products.

This guide will explore the intrinsic stability of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate by outlining a systematic approach to its forced degradation, predicting its degradation pathways, and providing the necessary experimental and analytical frameworks for its comprehensive study.

Intrinsic Stability and Key Reactive Moieties

The degradation profile of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate is governed by the chemical properties of its constituent functional groups.

  • The Tosylate Ester: The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This makes the ester linkage susceptible to cleavage via nucleophilic attack on the adjacent carbon atom. This reactivity is the basis for its common use in organic synthesis to convert alcohols into species that readily undergo substitution and elimination reactions.[2][3]

  • The Chloroethoxy Moiety: The presence of a primary alkyl chloride introduces a second site for nucleophilic substitution, albeit generally less reactive than the tosylate. The ether linkage within this group is typically more stable but can be susceptible to cleavage under harsh acidic conditions.

The central question in the degradation of this molecule is the competition between the hydrolysis of the tosylate ester and reactions involving the chloroethyl group under various stress conditions.

Predicted Degradation Pathways Under Forced Conditions

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying likely degradation products and elucidating degradation pathways.[4] Based on the structure of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate, the following degradation pathways are predicted under standard stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for esters. The reaction is expected to be catalyzed by both acid and base.[5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the sulfonyl oxygen will likely facilitate the nucleophilic attack of water on the sulfur atom or the carbon atom of the ethyl group, leading to the cleavage of the ester bond. The primary degradation products are expected to be p-toluenesulfonic acid and 2-(2-chloroethoxy)ethanol .

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion will act as a nucleophile, attacking the electrophilic sulfur atom of the tosylate group, leading to a rapid cleavage of the ester bond. This will also yield p-toluenesulfonic acid (as its salt) and 2-(2-chloroethoxy)ethanol . Due to the good leaving group nature of the tosylate, this reaction is expected to be facile. A competing, though likely minor, pathway could involve the intramolecular cyclization to form a cyclic ether (1,4-dioxane) via nucleophilic attack of the ether oxygen onto the carbon bearing the tosylate, with subsequent hydrolysis. Another possibility is the hydrolysis of the chloride to a hydroxyl group, though this is generally slower than tosylate hydrolysis.

  • Neutral Hydrolysis: In neutral aqueous solution, hydrolysis will be slower but is still expected to occur, primarily yielding p-toluenesulfonic acid and 2-(2-chloroethoxy)ethanol .

dot graphdot { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} } Caption: Predicted primary hydrolytic degradation pathway.

Oxidative Degradation

Oxidative degradation is typically induced using hydrogen peroxide.[6] For Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate, the primary sites of oxidation are the sulfur atom and potentially the aromatic ring.

  • The sulfur atom in the tosylate group is in its highest oxidation state (VI) and is therefore not susceptible to further oxidation.

  • The aromatic ring of the tosyl group could undergo hydroxylation, although this typically requires stronger oxidizing conditions.

  • The aliphatic chain is also a potential site for oxidation, although less likely than reactions involving the more reactive functional groups.

Given the stability of the tosylate group to oxidation, significant degradation under standard oxidative stress conditions (e.g., 3% H₂O₂) is not anticipated. Any observed degradation would likely be minor and could involve hydroxylation of the aromatic ring.

Photolytic Degradation

Photolytic degradation involves exposing the compound to UV or visible light.[6] Molecules with chromophores, such as the aromatic ring in the tosyl group, are more susceptible to photolysis.

  • The primary mechanism of photolytic degradation is likely to be the homolytic cleavage of the sulfur-oxygen bond of the ester, generating radical intermediates. These reactive species could then undergo a variety of secondary reactions, leading to a complex mixture of degradation products.

  • Another possibility is the cleavage of the carbon-chlorine bond, which can also be susceptible to photolysis.

Potential photolytic degradation products could include p-toluenesulfonic acid , 2-(2-chloroethoxy)ethanol , and various radical-mediated coupling products.

Thermal Degradation

Thermal degradation exposes the compound to high temperatures, often in both solid and solution states.[6][7]

  • At elevated temperatures, the C-O bond of the ester could undergo cleavage, leading to the formation of p-toluenesulfonic acid and 2-(2-chloroethoxy)ethanol .

  • There is also the possibility of elimination reactions, particularly if a suitable base is present, which could lead to the formation of vinyl ethers.

  • Decomposition of the precursor, 2-(2-chloroethoxy)ethanol, is known to occur at elevated temperatures, suggesting that the degradation products of the parent compound could themselves be thermally labile.[8][9]

dot graphdot { graph [rankdir="TB", splines=true, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} } Caption: Overview of predicted forced degradation pathways.

Analytical Strategy for Stability-Indicating Method Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) and mass spectrometric (MS) detection is recommended.

Table 1: Proposed HPLC-MS Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides acidic conditions to ensure good peak shape for acidic and basic analytes.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage of BTo elute compounds with a wide range of polarities, from the polar p-toluenesulfonic acid to the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection PDA (200-400 nm) and ESI-MSPDA for detection and peak purity analysis; MS for identification of degradation products by mass-to-charge ratio.
Injection Volume 10 µLStandard injection volume.

Experimental Protocols for Forced Degradation Studies

The following protocols outline the steps for conducting forced degradation studies on Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate. The goal is to achieve 5-20% degradation of the active substance.[4]

Preparation of Stock Solution

Prepare a stock solution of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation Protocol
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at shorter time intervals due to expected rapid degradation (e.g., 5, 15, 30, 60 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

Oxidative Degradation Protocol
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

Photolytic Degradation Protocol
  • Expose a solution of the compound in a photostable container (e.g., quartz flask) to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw samples from both the exposed and control solutions at appropriate time points.

Thermal Degradation Protocol
  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at an elevated temperature (e.g., 80 °C).

  • Solution State: Heat the stock solution at an elevated temperature (e.g., 80 °C).

  • Withdraw samples at appropriate time points.

dot graphdot { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} } Caption: Experimental workflow for forced degradation studies.

Conclusion

The stability of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate is primarily dictated by the lability of the tosylate ester bond, which is susceptible to hydrolysis under acidic, basic, and neutral conditions. This is predicted to be the major degradation pathway, yielding p-toluenesulfonic acid and 2-(2-chloroethoxy)ethanol. While oxidative degradation is expected to be minimal, photolytic and thermal stress may induce more complex degradation profiles. The experimental and analytical frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of this molecule's stability, enabling the development of effective control strategies and ensuring the quality and safety of pharmaceutical products.

References

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • International Journal of Scientific and Development Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • International Journal of Scientific and Development Research. (2022). Forced Degradation – A Review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. [Link]

  • University of Calgary. (n.d.). Ch8 : Tosylates. [Link]

  • Google Patents. (n.d.).

Sources

Foundational

Material Safety and Technical Guide: 2-(2-Chloroethoxy)ethyl Tosylate (Chloro-PEG2-Ts)

Executive Summary & Molecular Architecture As a Senior Application Scientist specializing in bioconjugation and linker technologies, I frequently design workflows requiring precise, stepwise molecular assembly. 2-(2-Chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

As a Senior Application Scientist specializing in bioconjugation and linker technologies, I frequently design workflows requiring precise, stepwise molecular assembly. 2-(2-Chloroethoxy)ethyl tosylate (commonly referred to as Chloro-PEG2-Ts) is a premier heterobifunctional building block engineered for this exact purpose.

Unlike homobifunctional linkers that often lead to polymerized byproducts or require massive stoichiometric excesses to prevent cross-linking, Chloro-PEG2-Ts offers orthogonal reactivity . The molecule features a short, hydrophilic polyethylene glycol (PEG2) spacer flanked by two distinct electrophilic leaving groups: a highly reactive p-toluenesulfonate (tosylate) and a moderately reactive chloride. This architectural asymmetry allows researchers to perform sequential nucleophilic substitutions ( SN​2 ) with absolute chemoselectivity, making it an indispensable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and custom PEGylated therapeutics 1.

Physicochemical Properties & Safety Profile (SDS Core)

Before deploying this reagent in a synthetic workflow, operators must understand both its physical behavior and its toxicological profile.

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name 2-(2-Chloroethoxy)ethyl 4-methylbenzenesulfonate
Common Synonyms Chloro-PEG2-Ts, 2-(2-chloroethoxy)ethyl tosylate
CAS Number 64820-21-9 2
Molecular Formula C11​H15​ClO4​S
Molecular Weight 278.75 g/mol
Appearance Colorless to pale-yellow viscous oil
Solubility Soluble in DCM, DMF, DMSO, Acetonitrile; slightly soluble in water
Storage Conditions -20°C, strictly under inert gas (Argon/Nitrogen), moisture-sensitive
Hazard Identification & Toxicological Causality

From a safety perspective, the very feature that makes Chloro-PEG2-Ts synthetically useful—its potent electrophilicity—also renders it a significant health hazard.

  • Alkylating Agent & Genotoxicity: Tosylates are powerful alkylating agents. In vivo, they can transfer their alkyl groups to the nucleophilic centers of DNA bases (e.g., the N7 position of guanine), leading to cross-linking or mutations. Consequently, sulfonate esters are classified under the ICH M7(R1) guidelines as "cohort of concern" compounds, meaning they are potential DNA-reactive mutagenic impurities 3, 4.

  • GHS Classification:

    • H315: Causes skin irritation. (Mechanism: Alkylation of epidermal proteins leading to sensitization).

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Orthogonal Reactivity & Mechanistic Causality

The strategic value of Chloro-PEG2-Ts lies in the kinetic differential between its two termini.

  • The Tosylate Terminus: The p-toluenesulfonate group is an exceptional leaving group because the resulting expelled anion is highly resonance-stabilized over three oxygen atoms. It undergoes rapid SN​2 displacement by primary or secondary amines at room temperature.

  • The Chloride Terminus: The chloride ion is a much poorer leaving group compared to tosylate. It remains completely inert during the initial amine conjugation. To activate the chloride for a subsequent reaction (e.g., with a thiol or a second amine), one must apply elevated temperatures or utilize a Finkelstein catalyst (Sodium Iodide), which transiently converts the alkyl chloride into a highly reactive alkyl iodide.

OrthogonalReactivity A Chloro-PEG2-Ts (Bifunctional Linker) C Chloro-PEG2-NH-R (Intermediate) A->C SN2: Tosylate Displacement (Fast, Mild Conditions) B Nucleophile 1 (e.g., R-NH2) B->C attacks E R'-S-PEG2-NH-R (Final Conjugate) C->E SN2: Chloride Displacement (Slow, Heat/NaI required) D Nucleophile 2 (e.g., R'-SH) D->E attacks

Caption: Orthogonal SN2 reactivity pathway of Chloro-PEG2-Ts for sequential conjugation.

Experimental Workflow: Sequential Functionalization Protocol

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for synthesizing a heterobifunctional conjugate using Chloro-PEG2-Ts.

Step 1: Chemoselective Tosylate Displacement

Objective: Conjugate a primary amine ( R−NH2​ ) exclusively to the tosylate end.

  • Preparation: In an oven-dried flask purged with Argon, dissolve 1.0 eq of the primary amine and 1.2 eq of Chloro-PEG2-Ts in anhydrous Acetonitrile (0.1 M).

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: K2​CO3​ is a mild, heterogeneous base. It acts as an acid scavenger to neutralize the p-toluenesulfonic acid byproduct without inducing base-catalyzed hydrolysis of the PEG chain.

  • Reaction: Stir the suspension at 25°C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the Chloro-PEG2-Ts peak disappears, replaced by the intermediate mass ( [M+H]+ of the amine-PEG2-Cl adduct). The chloride isotope pattern (approx. 3:1 ratio for M : M+2) must be clearly visible, confirming the chloride terminus remains intact.

  • Isolation: Filter the salts, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH).

Step 2: Finkelstein-Assisted Chloride Displacement

Objective: Conjugate a thiol ( R′−SH ) to the remaining chloride terminus.

  • Preparation: Dissolve the purified intermediate from Step 1 (1.0 eq) and the target thiol (1.2 eq) in anhydrous DMF.

  • Catalysis & Base: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and 0.5 eq of Sodium Iodide (NaI). Causality: The NaI acts as a Finkelstein catalyst, substituting the chloride for an iodide in situ, which drastically lowers the activation energy for the subsequent attack by the thiolate anion.

  • Reaction: Heat the mixture to 60°C for 24 hours.

  • Self-Validation Checkpoint: Perform an Ellman’s Reagent (DTNB) assay on a reaction aliquot. A negative result (absence of yellow color) indicates complete consumption of the free thiol. Confirm the final conjugate mass via LC-MS.

Handling, Storage, and Emergency Response

Storage Causality

Chloro-PEG2-Ts is highly susceptible to nucleophilic attack by ambient moisture ( H2​O ), which hydrolyzes the tosylate ester into p-toluenesulfonic acid and the corresponding PEG-alcohol. This degradation is autocatalytic due to the generated acid.

  • Protocol: Store at -20°C. Upon removing from the freezer, allow the sealed container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.

Spill Mitigation & Chemical Quenching

Because of its nature as an alkylating agent, physical wiping of a spill is insufficient and dangerous. The chemical must be actively quenched (neutralized).

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate S1->S2 S3 Don PPE (Respirator) S2->S3 S4 Quench (10% Thiosulfate) S3->S4 S5 Contain & Dispose S4->S5

Caption: Emergency spill response and chemical quenching workflow for Chloro-PEG2-Ts.

Quenching Procedure:

  • Isolate the area and ensure the fume hood or local ventilation is running.

  • Don appropriate PPE (nitrile gloves, safety goggles, and a half-mask respirator if outside a hood).

  • Flood the spill area with a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution . Causality: The thiosulfate ion is a highly potent, soft nucleophile that rapidly reacts with the electrophilic tosylate, converting the hazardous alkylating agent into a harmless, water-soluble Bunte salt.

  • Allow 30 minutes for complete neutralization before absorbing with vermiculite and disposing of as hazardous waste.

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1).
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System.
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS.
  • CAS No. 64820-21-9 | Chemsrc. Chemsrc.

Sources

Exploratory

Mechanism of nucleophilic substitution for 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate

An In-Depth Technical Guide to the Mechanism of Nucleophilic Substitution for 2-(2-Chloroethoxy)ethyl 4-Methylbenzenesulfonate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Nucleophilic Substitution for 2-(2-Chloroethoxy)ethyl 4-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic substitution mechanisms pertinent to 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate. This substrate is of significant interest due to its bifunctional nature, possessing two distinct leaving groups: a tosylate and a chloride. A detailed examination of the reaction pathways reveals a dominant mechanism driven by intramolecular participation of the ether oxygen, a classic example of anchimeric assistance. This guide will deconstruct the reaction kinetics, the nature of the intermediates, and the stereochemical outcomes, providing field-proven insights for professionals in synthetic and medicinal chemistry. We will explore the causality behind experimental choices and present self-validating protocols to investigate these mechanistic pathways.

Introduction: A Molecule with Competing Pathways

The substrate, 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate, presents a fascinating case study in competitive nucleophilic substitution. It incorporates two primary electrophilic carbons, each bonded to a potential leaving group: a primary chloride and a primary tosylate.

  • The Tosylate Group (-OTs): The p-toluenesulfonate (tosylate) group is an exceptionally effective leaving group. Its stability as an anion is significantly enhanced by resonance delocalization of the negative charge across the sulfonate group.[1][2][3] This inherent stability makes the C-OTs bond highly susceptible to nucleophilic attack.

  • The Chloride Group (-Cl): While a respectable leaving group, the chloride ion is generally considered inferior to the tosylate.[4]

A cursory analysis might suggest a simple competition between intermolecular nucleophilic attack at the two sites. However, the crucial structural feature is the ether oxygen atom located at the β-position to the tosylated carbon. This strategic placement enables a powerful intramolecular pathway that dictates the molecule's reactivity.

The Dominant Mechanism: Anchimeric Assistance

The most profound influence on the reactivity of this substrate is Anchimeric Assistance , also known as Neighboring Group Participation (NGP).[2][5] This is a form of intramolecular catalysis where a suitably positioned internal nucleophile enhances the rate of a substitution reaction.[3][6] In this case, the ether oxygen acts as the internal nucleophile.

The mechanism proceeds through two consecutive Sₙ2-like steps:

Step 1 (Rate-Determining): Intramolecular Cyclization The reaction is initiated by the intramolecular attack of the ether oxygen's lone pair electrons on the carbon bearing the tosylate group. The tosylate is the superior leaving group and is therefore displaced preferentially. This backside attack results in the formation of a five-membered cyclic oxonium ion intermediate.[3][7][8] This step is the rate-determining step of the overall process and follows first-order kinetics, as the concentration of an external nucleophile is not involved.[9] The significant rate enhancement observed in such reactions is because the internal nucleophile is "readily available" by virtue of its proximity, leading to a much faster reaction compared to a corresponding intermolecular process.[6][9]

Step 2: Nucleophilic Ring-Opening The resulting cyclic oxonium ion is a strained and highly reactive intermediate. It is susceptible to attack by an external nucleophile. This second step is also an Sₙ2 reaction. The nucleophile can attack either of the two carbons in the ring. Attack at the carbon that was originally part of the ethyl chloride moiety leads to the formation of product A , while attack at the carbon that originally bore the tosylate group yields product B .

Visualizing the Core Mechanism

The logical flow of the anchimeric assistance pathway is outlined below.

Anchimeric_Assistance_Mechanism cluster_0 Step 1: Intramolecular Cyclization (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack cluster_2 Overall Result Start 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate Intermediate Cyclic Oxonium Ion Intermediate Start->Intermediate Intramolecular Sₙ2 Attack (Anchimeric Assistance) - OTs⁻ (excellent leaving group) Product_A Product A (Attack at Cα) Intermediate->Product_A External Nucleophile (Path A) Product_B Product B (Attack at Cβ) Intermediate->Product_B External Nucleophile (Path B) Outcome Overall Substitution with Retention of Configuration (via double inversion) Product_B->Outcome Experimental_Workflow cluster_synthesis Part 1: Substrate Synthesis cluster_kinetics Part 2: Kinetic Analysis A 2-(2-chloroethoxy)ethanol + TsCl, Pyridine B Reaction Workup (Quench, Extract, Wash) A->B C Purification (Column Chromatography) B->C D Pure Substrate C->D E Prepare Solutions: - Substrate + Internal Standard - Nucleophile D->E Use in Kinetic Run F NMR Spectrometer Setup E->F G Acquire t=0 Spectrum F->G H Inject Nucleophile & Mix G->H I Time-Resolved NMR Data Acquisition H->I J Data Analysis: (Integration vs. Time) I->J

Sources

Protocols & Analytical Methods

Method

Application Note: Sequential Heterobifunctional Alkylation Using 2-(2-Chloroethoxy)ethyl 4-Methylbenzenesulfonate

Executive Summary In modern drug discovery, bioconjugation, and macrocycle synthesis, the demand for precise, heterobifunctional linkers is paramount. 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate (CAS: 110-34-9), com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bioconjugation, and macrocycle synthesis, the demand for precise, heterobifunctional linkers is paramount. 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate (CAS: 110-34-9), commonly referred to as 2-(2-chloroethoxy)ethyl tosylate (CEET), is a highly versatile PEG2-type alkylating agent. Its architectural brilliance lies in its asymmetric leaving groups: a highly reactive tosylate (-OTs) and a moderately reactive chloride (-Cl).

This application note provides a comprehensive, self-validating framework for utilizing CEET in sequential alkylation workflows. By exploiting the vast kinetic gap between these two leaving groups, researchers can achieve one-pot or two-step heterobifunctionalization without the atom-economy penalties associated with traditional protecting-group chemistry.

Mechanistic Rationale: Asymmetric Leaving Group Kinetics

The success of sequential alkylation relies entirely on the differential activation energy required for nucleophilic bimolecular substitution (SN2) at each terminus of the CEET molecule.

  • The Tosylate Terminus (Primary Alkylation): The p-toluenesulfonate group is an exceptional leaving group. Its leaving ability is driven by the extensive resonance stabilization of the resulting sulfonate anion[1]. Consequently, the SN2 reaction at the tosylate end proceeds rapidly under mild conditions (e.g., 40–60°C, weak bases), making it the mandatory first site of functionalization.

  • The Chloride Terminus (Secondary Alkylation): Chlorine is highly electronegative but possesses poor polarizability compared to heavier halogens. The stronger C–Cl bond presents a significant kinetic barrier to SN2 displacement. As demonstrated in extensive O-alkylation studies, secondary alkyl halides and chlorides often require harsh conditions or catalytic activation to prevent stalled reactions or competing E2 elimination pathways[2].

To overcome the chloride's kinetic inertia during the second alkylation step, a Finkelstein reaction is often employed. By introducing Sodium Iodide (NaI), the chloride is transiently converted into an iodide (-I). Iodide's large atomic radius and high polarizability make it a superior leaving group, effectively bridging the kinetic gap.

Kinetics OTs Tosylate (-OTs) Relative Rate: ~10,000 Condition: Mild (60°C) Cl Chloride (-Cl) Relative Rate: ~1 Condition: Inert without activation I Iodide (-I) Relative Rate: ~100 Condition: Harsh (80°C) Cl->I Finkelstein Activation (NaI, Acetone)

Figure 1: Kinetic hierarchy of leaving groups and Finkelstein activation.

Experimental Design & Causality

A robust protocol is not merely a sequence of steps, but a carefully calibrated thermodynamic system. The following parameters dictate the success of CEET alkylations:

  • Solvent Selection (Polar Aprotic): Solvents like Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are mandatory. Unlike protic solvents (which hydrogen-bond and cage the nucleophile), polar aprotic solvents leave the nucleophilic anion highly reactive, accelerating SN2 rates.

  • Base Selection & The "Cesium Effect": For the initial tosylate displacement, Potassium Carbonate (K2CO3) provides sufficient basicity without triggering premature chloride displacement[3]. For the secondary chloride/iodide displacement, Cesium Carbonate (Cs2CO3) is critical. The large ionic radius of the Cs+ cation prevents tight ion-pairing with the nucleophile. This leaves the nucleophilic anion "naked" and hyper-reactive, drastically lowering the activation energy for the challenging second step.

  • Thermodynamic Sinks: When utilizing the Finkelstein activation, conducting the reaction in acetone is highly advantageous. Because Sodium Chloride (NaCl) is insoluble in acetone, it precipitates out of solution. According to Le Chatelier's principle, this precipitation acts as a thermodynamic sink, irreversibly driving the halogen exchange forward.

Step-by-Step Protocols

SequentialWorkflow CEET 2-(2-chloroethoxy)ethyl tosylate (Bifunctional Linker) Step1 Step 1: Mild SN2 Reagents: K2CO3, MeCN, 60°C CEET->Step1 + Nucleophile A Interm Monosubstituted Intermediate (NuA-PEG2-Cl) Step1->Interm -OTs displaced Step2 Step 2: Finkelstein + Harsh SN2 Reagents: NaI, Cs2CO3, DMF, 80°C Interm->Step2 + Nucleophile B Product Heterobifunctional Conjugate (NuA-PEG2-NuB) Step2->Product -Cl displaced (via -I)

Figure 2: Sequential heterobifunctional alkylation workflow.

Protocol A: Primary Alkylation (Tosylate Displacement)

Objective: Chemoselective attachment of Nucleophile A (e.g., a phenol or primary amine) to the tosylate terminus.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N2 or Ar), dissolve Nucleophile A (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv). Stir at room temperature for 15 minutes to initiate deprotonation.

  • Linker Addition: Add 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate (1.1 equiv) dropwise or in small portions.

  • Thermal Activation: Heat the reaction mixture to 60°C. Monitor via TLC or LC-MS. The reaction typically reaches completion within 4–6 hours.

  • Workup: Cool to room temperature, filter out the inorganic salts over a Celite pad, and concentrate the filtrate under reduced pressure. Purify the intermediate via flash column chromatography to yield the pure monosubstituted chloride intermediate.

Protocol B: Secondary Alkylation (Chloride Displacement)

Objective: Attachment of Nucleophile B to the unreactive chloride terminus via in situ Finkelstein activation.

  • Finkelstein Activation: Dissolve the monosubstituted chloride intermediate (1.0 equiv) in anhydrous DMF (0.1 M). Add Sodium Iodide (NaI, 3.0 equiv). Stir at 60°C for 2 hours to facilitate the Cl-to-I exchange.

  • Nucleophile Addition: Cool the mixture slightly and add Nucleophile B (1.2 equiv) followed by anhydrous Cs2CO3 (2.5 equiv).

  • Alkylation: Elevate the temperature to 80°C. Stir for 12–18 hours.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate. Purify the final heterobifunctional conjugate via chromatography.

Quantitative Data Presentation

The following table summarizes typical reaction parameters and expected yields when applying this sequential methodology across various chemical classes, including complex macrocycle synthesis[3].

Nucleophile A (1° Alkylation)Nucleophile B (2° Alkylation)Step 1 Conditions (Tosylate)Step 2 Conditions (Chloride)Overall Yield (%)Application Context
Phenol (e.g., Calixarene)Secondary AmineK2CO3, MeCN, 60°CNaI, Cs2CO3, DMF, 80°C65 - 75%Macrocycle Synthesis
Primary AmineThiolDIPEA, DCM, RTK2CO3, DMF, 60°C55 - 65%PROTAC Linker Assembly
Carboxylic AcidAzide (NaN3)K2CO3, DMF, RTNaN3, TBAI, DMF, 80°C70 - 80%Click Chemistry Precursors
Heterocycle (N-Alkylation)Aliphatic AlcoholNaH, THF, 0°C to RTNaI, NaH, THF, Reflux45 - 60%Antiviral Drug Design

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the protocol, the system must be self-validating through rigorous analytical checks:

  • Step 1 Validation (1H NMR): Successful displacement of the tosylate group is confirmed by the complete disappearance of the characteristic aromatic doublets at ~7.8 ppm and ~7.3 ppm, as well as the loss of the aryl-methyl singlet at ~2.4 ppm. The multiplet corresponding to the -CH2-Cl protons (~3.6 ppm) must remain strictly unshifted, proving chemoselectivity.

  • Step 2 Validation (LC-MS & NMR): The completion of the secondary alkylation is best monitored by LC-MS, looking for the exact mass of the bifunctionalized product. In 1H NMR, the -CH2-Cl protons (~3.6 ppm) will shift significantly upfield or downfield depending on the electronegativity of Nucleophile B.

  • Troubleshooting E2 Elimination: If yields in Step 2 drop and an alkene peak (~5.0–6.0 ppm) appears in the NMR, the base (Cs2CO3) is acting as a nucleophile, driving an E2 elimination. To correct this, lower the reaction temperature to 65°C and increase the equivalent of NaI to ensure faster SN2 kinetics over E2.

References

  • Gattuso, G., Liotta, C., Notti, A., & Parisi, M. F. (2008). Serendipitous one-pot formation of an unusual calix[5]arene-bis-crown-3 receptor. Tetrahedron Letters. Available at:[Link]

  • De Clercq, E. (2019). Fifty Years in Search of Selective Antiviral Drugs. Journal of Medicinal Chemistry. Available at:[Link]

  • Ekholm, M. (2021). Tailored conjugates of N-acetylneuraminic acid and small molecules that block virus cell attachment and entry. Umeå University (Diva Portal). Available at:[Link]

Sources

Application

Synthesis of azide-PEG2-chloride from 2-(2-chloroethoxy)ethyl tosylate

Application Note & Protocol Selective Synthesis of Azide-PEG2-Chloride: A Versatile Heterobifunctional Linker for Bioconjugation Abstract This document provides a comprehensive guide for the synthesis, purification, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Selective Synthesis of Azide-PEG2-Chloride: A Versatile Heterobifunctional Linker for Bioconjugation

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Azide-PEG2-chloride from its precursor, 2-(2-chloroethoxy)ethyl tosylate. Azide-PEG2-chloride is a valuable heterobifunctional linker, featuring a terminal azide for "click chemistry" applications and a terminal chloride for other nucleophilic substitutions. This guide is designed for researchers in chemistry, materials science, and drug development. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and address critical safety considerations, characterization techniques, and potential troubleshooting strategies.

Introduction: The Strategic Value of Azide-PEG2-Chloride

Poly(ethylene glycol) (PEG) linkers are integral to modern drug delivery and bioconjugation. Their incorporation can enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and diagnostic agents.[1] Heterobifunctional PEG linkers, which possess two distinct reactive termini, are particularly powerful tools as they enable sequential, orthogonal conjugation strategies.

Azide-PEG2-chloride is one such linker. It features:

  • An azide (N₃) group, which is a cornerstone of bioorthogonal chemistry. It participates in highly efficient and specific "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), to form stable triazole linkages.[2][3][4]

  • A chloride (Cl) group, a versatile halide that can act as a leaving group in nucleophilic substitution reactions with thiols, amines, and other nucleophiles.

This dual functionality allows for the precise, stepwise assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles for imaging and diagnostics.[3][5] This guide details a robust and selective method to synthesize this linker from 2-(2-chloroethoxy)ethyl tosylate.

Chemical Principles & Reaction Mechanism

The synthesis hinges on a selective nucleophilic substitution reaction. The starting material, 2-(2-chloroethoxy)ethyl tosylate, possesses two potential leaving groups: a tosylate and a chloride.

The Key to Selectivity: Leaving Group Ability

The tosylate group (p-toluenesulfonate) is an exceptionally good leaving group because its negative charge is highly stabilized through resonance across the sulfonate group. Chloride is a good leaving group, but significantly less reactive than tosylate. This differential reactivity allows the azide nucleophile to selectively displace the tosylate group while leaving the chloride terminus intact.

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism .[6]

  • Step 1: The highly nucleophilic azide ion (N₃⁻) performs a backside attack on the carbon atom bonded to the tosylate group.

  • Step 2: A transient, high-energy transition state is formed where the azide-carbon bond is forming concurrently with the carbon-tosylate bond breaking.

  • Step 3: The tosylate group departs, taking the bonding electron pair with it, resulting in an inversion of stereochemistry at the reaction center (though this is not relevant for this achiral molecule).

The choice of a polar aprotic solvent like Dimethylformamide (DMF) or a polar protic solvent like ethanol is crucial. DMF is often preferred as it solvates the cation (Na⁺) while leaving the azide anion highly reactive, accelerating the Sₙ2 reaction. Ethanol can also be used effectively, often at reflux temperatures.[1]

Workflow for Synthesis of Azide-PEG2-Chloride

Synthesis_Workflow Start Start: 2-(2-chloroethoxy)ethyl tosylate Reagent Reagent Addition: Sodium Azide (NaN3) in DMF Start->Reagent 1. Dissolve Reaction Sₙ2 Reaction (Heat, e.g., 80°C) Reagent->Reaction 2. React Workup Aqueous Work-up: Dilute with water, extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup 3. Quench & Extract Purify Purification: Silica Gel Chromatography Workup->Purify 4. Isolate Product Final Product: Azide-PEG2-Chloride Purify->Product 5. Characterize

Caption: Synthetic workflow from starting material to final product.

Critical Safety Considerations: Handling Sodium Azide

WARNING: Sodium azide (NaN₃) is acutely toxic and potentially explosive. All handling must be performed with extreme caution within a certified chemical fume hood.

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[7][8] It can cause a rapid drop in blood pressure, dizziness, and in severe cases, death.[8]

  • Explosion Hazard:

    • Avoid contact with acids. NaN₃ reacts with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas.[7][9]

    • Avoid contact with heavy metals (e.g., lead, copper, silver, mercury). It can form highly shock-sensitive and explosive metal azides. This includes metal pipes, spatulas, and certain equipment.[7][8] Never use a metal spatula to handle solid sodium azide.[7]

    • Solid sodium azide can decompose violently if heated above 275 °C.[7][8]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, chemical safety goggles, and double-gloving with nitrile gloves is recommended.[8][10]

  • Waste Disposal: Sodium azide is classified as an EPA P-listed acutely hazardous waste.[9] All contaminated materials (pipette tips, weigh boats, gloves, etc.) must be collected as hazardous waste.[8] Never dispose of azide-containing solutions down the drain.[8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of PEG azides.[1][11][12]

Reagent/MaterialRecommended PurityExample SupplierCAS NumberNotes
2-(2-chloroethoxy)ethyl tosylate>95%Commercially available134940-97-1Starting material.
Sodium Azide (NaN₃)>99.5%Sigma-Aldrich26628-22-8Acutely Toxic. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros Organics68-12-2Use anhydrous grade to prevent side reactions.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For extraction.
Deionized WaterN/AIn-house7732-18-5For work-up.
Brine (Saturated NaCl)ACS Grade NaClIn-house7647-14-5For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR7757-82-6For drying organic layers.
Silica Gel230-400 meshSorbent Technologies7631-86-9For column chromatography.
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-(2-chloroethoxy)ethyl tosylate (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).

    • Rationale: An inert atmosphere (nitrogen or argon) prevents unwanted side reactions with atmospheric moisture.

  • Reagent Addition: Carefully add sodium azide (1.5 eq.) to the stirred solution in one portion. Use a plastic or ceramic spatula.

    • Rationale: A slight excess of the nucleophile ensures the reaction goes to completion.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle and temperature controller. Allow the reaction to stir overnight (approx. 16-18 hours) under the nitrogen atmosphere.

    • Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

  • Monitoring Progress (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.

  • Cooling & Quenching: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Rationale: This step quenches the reaction and dissolves the DMF and excess sodium azide into the aqueous phase.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the original DMF).

    • Rationale: The organic product is more soluble in ethyl acetate and will be separated from the water-soluble impurities.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2x) and then with brine (1x).

    • Rationale: The water washes remove residual DMF, while the brine wash helps to break up emulsions and remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30% EtOAc) to isolate the pure Azide-PEG2-Chloride.

    • Rationale: Chromatography separates the desired product from any unreacted starting material and non-polar byproducts.

Characterization and Quality Control

Confirming the structure and purity of the final product is essential.

TechniqueExpected Result / Key Signals
¹H NMR (CDCl₃)- Disappearance of tosylate aromatic protons (doublets ~7.35 and ~7.80 ppm).- Disappearance of the tosylate methyl singlet (~2.45 ppm).- Appearance of a new triplet at ~3.40 ppm, corresponding to the methylene protons adjacent to the newly formed azide group (-CH₂-N₃).[13]- Persistence of signals corresponding to the PEG backbone and the methylene protons adjacent to the chloride (-CH₂-Cl, ~3.65 ppm).
¹³C NMR (CDCl₃)- Appearance of a new carbon signal at ~50-51 ppm, corresponding to the carbon directly attached to the azide group (C-N₃).[13]- Disappearance of the tosylate aromatic and methyl carbon signals.
FT-IR - Appearance of a strong, sharp characteristic azide stretch at ~2100 cm⁻¹.[12][13]
Mass Spec (ESI-MS) - Calculation of the exact mass of Azide-PEG2-Chloride (C₄H₈ClN₃O) and confirmation of the corresponding molecular ion peak (e.g., [M+Na]⁺).
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive sodium azide.- Insufficient temperature or reaction time.- Wet solvent (DMF).- Use fresh, high-purity sodium azide.- Ensure the reaction is heated to the target temperature and run for the full duration.- Use anhydrous DMF and maintain an inert atmosphere.
Mixture of Starting Material and Product - Incomplete reaction.- Increase reaction time or temperature slightly (e.g., to 90 °C).- Add a small amount of additional sodium azide (e.g., 0.2 eq.).
Presence of Di-azide Product - Starting material contained di-tosylated PEG impurity.- This is unlikely if the specified starting material is used. If it occurs, purification via column chromatography should separate the products.
Low Yield After Work-up - Product loss during aqueous extraction.- Insufficient extraction.- Ensure pH of the aqueous phase is neutral.- Perform additional extractions with ethyl acetate.
References
  • Safe Handling of Sodium Azide (SAZ). (n.d.). Princeton University Environmental Health & Safety. [Link]

  • Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. [Link]

  • Sodium Azide NaN3. (2019, September 19). University of Illinois Urbana-Champaign Division of Research Safety. [Link]

  • Standard Operating Procedure: Sodium Azide. (2021, June). Yale Environmental Health & Safety. [Link]

  • Safety Data Sheet: Sodium azide. (2019, May 15). Chemos GmbH & Co.KG. [Link]

  • Al-Amin, M., & El-Sayed, N. N. (2016). Synthesis and facile end-group quantification of functionalized PEG azides. Tetrahedron Letters, 57(24), 2639-2643. [Link]

  • Torneiro, M., & Lazzari, M. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. Polymers, 12(6), 1285. [Link]

  • 1H-NMR of α-azide-ω-tosyl PEG in DMSO. (n.d.). ResearchGate. [Link]

  • Substitution of tosylate by sodium azide is SN1 or SN2? (2016, May 24). ResearchGate. [Link]

  • Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. (2020, June 2). ResearchGate. [Link]

  • Preparation method of organic azide. (2010, December 8).
  • 1H-NMR of α-azide-ω-hydroxyl PEG (2) in DMSO. (n.d.). ResearchGate. [Link]

  • McKinnon, K. M., et al. (2017). Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels. Biomaterials Science, 5(4), 757-766. [Link]

  • Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. [Link]

  • Finn, M. G., et al. (n.d.). Supporting Information for Chemoselective Ligation on Cowpea Mosaic Virus (CPMV). [Link]

Sources

Method

Optimized Protocol for the Selective Etherification of 2-(2-Chloroethoxy)ethyl 4-Methylbenzenesulfonate with Ethanol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the selective etherification of 2-(2-chloroethoxy)ethyl 4-methylbenzene...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the selective etherification of 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate using sodium ethoxide, derived from ethanol. This reaction, a variation of the Williamson ether synthesis, is crucial for synthesizing hetero-bifunctional oligo(ethylene glycol) linkers, which are widely used in pharmaceutical and materials science. We will delve into the reaction mechanism, optimize critical experimental parameters, and provide a detailed, step-by-step protocol for laboratory execution. Furthermore, a troubleshooting guide is included to address common challenges, ensuring a high-yield, reproducible synthesis of the target molecule, 1-chloro-2-(2-ethoxyethoxy)ethane.

Introduction: The Strategic Importance of Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for forming carbon-oxygen bonds in organic chemistry.[1][2] The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide ion.[3][4] This methodology is fundamental in the synthesis of both symmetrical and unsymmetrical ethers.[5]

This guide focuses on a specific application: the reaction between the sodium salt of ethanol (sodium ethoxide) and 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate. The substrate contains two potential electrophilic sites: a primary carbon bearing a tosylate group and a primary carbon bearing a chloride. The tosylate group is an excellent leaving group, making it significantly more reactive in SN2 reactions than the chloride.[6][7] This difference in reactivity allows for a highly selective synthesis of 1-chloro-2-(2-ethoxyethoxy)ethane, a valuable bifunctional building block used in the development of linkers for antibody-drug conjugates (ADCs), PROTACs, and other advanced therapeutics.

Reaction Principle and Mechanism

The etherification proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction can be dissected into two primary stages:

  • Nucleophile Formation : Ethanol, a weak nucleophile, is deprotonated by a strong base, typically sodium hydride (NaH), to form the potent nucleophile, sodium ethoxide.[5][8] This is a critical activation step.

  • Nucleophilic Attack : The resulting ethoxide ion attacks the electrophilic carbon atom attached to the tosylate group. The reaction proceeds through a concerted mechanism where the C-O bond forms simultaneously as the O-Ts bond breaks.[3][9] This "backside attack" results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is achiral.[9]

The tosylate anion (p-toluenesulfonate) is an exceptionally stable leaving group due to the delocalization of the negative charge across its sulfonate group through resonance, making the SN2 displacement highly favorable.[6]

G cluster_reactants Reactant Preparation cluster_nucleophile Step 1: Nucleophile Formation cluster_sn2 Step 2: SN2 Reaction EtOH Ethanol (CH₃CH₂OH) Ethoxide Sodium Ethoxide (CH₃CH₂O⁻Na⁺) EtOH->Ethoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Ethoxide Deprotonation Tosylate Cl(CH₂)₂O(CH₂)₂OTs Product Product Cl(CH₂)₂O(CH₂)₂OCH₂CH₃ Tosylate->Product SN2 Attack H2 H₂ Gas Ethoxide->H2 byproduct Ethoxide->Product SN2 Attack Byproduct Sodium Tosylate (NaOTs) Product->Byproduct concurrently formed p1->p2 p2->p3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SN2 Reactivity for 2-(2-Chloroethoxy)ethyl 4-methylbenzenesulfonate

Welcome to the Technical Support Center for 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate (often referred to as DEG-Cl-OTs). As a bifunctional linker widely utilized in drug development and bioconjugation, this molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate (often referred to as DEG-Cl-OTs). As a bifunctional linker widely utilized in drug development and bioconjugation, this molecule possesses two distinct leaving groups: a highly reactive tosylate (-OTs) and a moderately reactive chloride (-Cl).

Because the tosylate group is a vastly superior leaving group compared to the chloride, achieving precise chemoselectivity (reacting only at the -OTs site) or driving a complete double-substitution requires strict control over the reaction environment. This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to help you master the causality of solvent selection in your SN2 workflows.

The Causality of Solvent Selection: Naked vs. Caged Nucleophiles

In bimolecular nucleophilic substitution (SN2), the nucleophile must directly attack the sterically hindered electrophilic carbon, displacing the leaving group in a concerted transition state. The activation energy of this transition state is directly dictated by your choice of solvent.

  • Polar Aprotic Solvents (The Gold Standard): Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) possess strong dipole moments but lack hydrogen-bond donors. They effectively solvate the counter-cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile "naked" and unsolvated. This lack of a solvent cage dramatically increases the nucleophile's energy and reactivity, accelerating SN2 displacement at the tosylate group by up to 500-fold compared to protic environments[1],[2].

  • Polar Protic Solvents (The Pitfall): Solvents like methanol (MeOH), ethanol (EtOH), or water form strong hydrogen bonds with the anionic nucleophile. This creates a tight "solvent cage" around the nucleophile. Before the nucleophile can attack the DEG-Cl-OTs substrate, it must expend significant energy to shed this cage, drastically reducing the reaction rate[1].

  • Non-Polar Solvents via Phase-Transfer Catalysis (PTC): If your nucleophile is water-soluble but insoluble in organic media, non-polar solvents (e.g., toluene) can be paired with a Phase-Transfer Catalyst (PTC). The catalyst shuttles the nucleophile into the organic phase as a lipophilic ion pair, enabling rapid, green SN2 alkylations without the need for harsh dipolar aprotic solvents[3],[4].

Solvent Performance Matrix

Use the following quantitative and qualitative data to select the optimal solvent system for your specific synthetic goal.

Solvent ClassificationExample SolventsRelative SN2 RateNucleophile StateChemoselectivity (OTs vs Cl)
Polar Aprotic DMF, DMSO, MeCNVery High (~500x)"Naked" (Cation solvated)Excellent at 0°C to RT
Polar Protic MeOH, EtOH, H₂OLow (Baseline 1x)"Caged" (H-bonded)Poor (Requires excessive heat)
Non-Polar (PTC) Toluene, MTBEHighIon-paired (Lipophilic)Very Good (Mild conditions)

Troubleshooting FAQs

Q: Why is my substitution at the tosylate group proceeding too slowly, even with a strong nucleophile? A: You are likely using a polar protic solvent (like ethanol) or a solvent with insufficient polarity to fully dissolve your nucleophilic salt. Protic solvents hydrogen-bond to your nucleophile, neutralizing its reactivity[1]. Switch to a polar aprotic solvent like DMF or DMSO. If you must use a non-polar solvent due to downstream purification needs, ensure you have added a quaternary ammonium phase-transfer catalyst (e.g., TBAB) to shuttle the nucleophile into the organic phase[3].

Q: I am seeing double substitution (both -OTs and -Cl are displaced). How do I isolate the mono-alkylated product? A: The tosylate group is inherently more reactive than the chloride group. To prevent the chloride from reacting, you must strictly control the stoichiometry and thermodynamics:

  • Limit the nucleophile to exactly 1.0 – 1.05 equivalents.

  • Lower the reaction temperature (start at 0°C and do not exceed 25°C).

  • Avoid excessive heating in DMSO; thermal energy will eventually force the less reactive chloride to undergo SN2 displacement[2].

Q: My nucleophile is a highly basic alkoxide. I am getting elimination byproducts instead of the desired substitution. How can I fix this? A: Strong bases often promote E2 elimination over SN2, especially in polar aprotic solvents where the base is highly reactive. To mitigate E2 pathways, keep temperatures strictly at 0°C[5]. Alternatively, utilizing a biphasic Phase-Transfer Catalysis (PTC) system can sometimes suppress E2 pathways by keeping the bulk concentration of the naked base low in the organic phase[4].

Validated Experimental Protocols

Protocol A: Chemoselective Mono-Alkylation (Polar Aprotic Workflow)

Designed for isolating the chloride-retained product by selectively reacting the tosylate.

  • Substrate Preparation: Dissolve 1.0 eq of 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Nucleophile Addition: Slowly add 1.05 eq of the desired nucleophilic salt (e.g., NaN₃ or KCN) at 0°C.

    • Causality Note: The transition state for tosylate displacement in DMF is highly stabilized, drastically lowering the activation energy. Initiating at 0°C prevents runaway exothermic kinetics that could lead to unwanted displacement of the secondary chloride group.

  • Reaction Progression: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC.

  • Quenching & Extraction: Quench the reaction with a 5x volume of distilled water to dissolve the resulting inorganic salts (e.g., NaOTs) and force the organic product out of the DMF. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

    • Causality Note: DMF is highly water-miscible. Flooding the system with water ensures the DMF remains in the aqueous phase during extraction, preventing it from contaminating your isolated product.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biphasic Alkylation using Phase-Transfer Catalysis (PTC)

Designed for water-soluble nucleophiles or when avoiding high-boiling solvents like DMSO.

  • Phase Preparation: Dissolve 1.0 eq of the tosylate substrate in Toluene (organic phase). In a separate vessel, dissolve 1.5 eq of the nucleophile in distilled water (aqueous phase).

  • Catalyst Addition: Add 0.05–0.1 eq of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the biphasic mixture.

  • Vigorous Mixing: Stir the biphasic mixture vigorously (≥800 rpm) at room temperature.

    • Causality Note: The rate-determining step in mass-transfer limited PTC reactions is the interfacial surface area. Vigorous stirring maximizes the contact area between the aqueous and organic phases, allowing the quaternary ammonium catalyst to efficiently exchange its counter-ion and shuttle the nucleophile into the organic layer[3].

  • Phase Separation: Halt stirring and allow the phases to separate. Extract the organic (Toluene) layer.

  • Catalyst Removal: Wash the organic layer thoroughly with water to remove residual TBAB and inorganic salts, then dry and concentrate.

Mechanistic Visualizations

Workflow Start 2-(2-Chloroethoxy)ethyl 4-methylbenzenesulfonate AddNu Add Nucleophile (1.0 eq) Select Solvent Start->AddNu Aprotic Polar Aprotic Solvent (DMF, DMSO, MeCN) AddNu->Aprotic Optimal Protic Polar Protic Solvent (MeOH, EtOH, H2O) AddNu->Protic Sub-optimal PTC Non-Polar + PTC (Toluene + Quat. Salt) AddNu->PTC Insoluble Nu- FastSN2 Rapid SN2 at OTs (High Chemoselectivity) Aprotic->FastSN2 SlowSN2 Sluggish Reaction (Nucleophile Caged) Protic->SlowSN2 Biphasic Efficient Biphasic SN2 (Green Chemistry) PTC->Biphasic Excess Excess Nu- / High Heat FastSN2->Excess Force reaction Double Double Substitution (Both OTs & Cl Displaced) Excess->Double

Workflow for solvent selection and chemoselectivity in 2-(2-chloroethoxy)ethyl tosylate alkylation.

Solvation cluster_protic Polar Protic: Shielded Nucleophile cluster_aprotic Polar Aprotic: Naked Nucleophile Nu1 Nu⁻ S1 H-OR S1->Nu1 H-bond S2 H-OR S2->Nu1 H-bond S3 H-OR S3->Nu1 H-bond Nu2 Nu⁻ Cat M⁺ A1 DMF A1->Cat Solvates A2 DMF A2->Cat Solvates

Mechanistic comparison of nucleophile solvation in polar protic versus polar aprotic solvents.

References

  • [2] Title: 11.3: Characteristics of the SN2 Reaction | Source: Chemistry LibreTexts | URL:[Link]

  • [1] Title: Polar Protic and Polar Aprotic Solvents | Source: Chemistry Steps | URL:[Link]

  • [5] Title: Deciding SN1/SN2/E1/E2 - The Solvent | Source: Master Organic Chemistry | URL:[Link]

  • [3] Title: Phase Transfer Catalysis | Source: ACS GCI Pharmaceutical Roundtable Reagent Guides | URL:[Link]

  • [4] Title: Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis | Source: Beilstein Journal of Organic Chemistry | URL:[Link]

Sources

Optimization

Catalyst selection for enhancing Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate reactions

Technical Support Center: Troubleshooting & Optimization for 2-(2-Chloroethoxy)ethyl 4-methylbenzenesulfonate Alkylations Introduction Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (CAS: 64820-21-9), commonly re...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimization for 2-(2-Chloroethoxy)ethyl 4-methylbenzenesulfonate Alkylations

Introduction Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (CAS: 64820-21-9), commonly referred to as 2-(2-chloroethoxy)ethyl tosylate or Cl-PEG1-OTs, is a highly valuable bifunctional electrophile. It is widely used in drug development and synthetic chemistry to introduce a short, chloride-terminated polyethylene glycol (PEG) linker. The molecule features two leaving groups with vastly different reactivities: a highly reactive tosylate (OTs) and a moderately reactive chloride (Cl)[1]. Achieving selective mono-alkylation at the tosylate carbon while preserving the chloride handle requires precise catalyst and base selection.

Quantitative Data: Leaving Group & Catalyst Reactivity Profiles

To design a successful reaction, one must understand the intrinsic reactivity of the leaving groups and how specific catalysts alter the reaction pathway[2].

Leaving Group / CatalystRelative Reactivity (SN2)pKa of Conjugate AcidPrimary Reaction PathwayCommon Byproduct Risk
Tosylate (-OTs) ~10,000x (vs. Cl)-2.8Desired Mono-alkylationE2 Elimination (with strong base)
Chloride (-Cl) 1x (Baseline)-7.0Secondary AlkylationOver-alkylation (Bis-substitution)
Iodide Salts (NaI, TBAI) Accelerates SN2N/AFinkelstein ConversionComplete loss of chloride handle
18-Crown-6 (with K₂CO₃) Enhances NucleophileN/A"Naked" Anion SN2Minimal (Highly selective)

Troubleshooting FAQs

Q1: Why am I observing double alkylation and losing the terminal chloride handle? A: This is the most common error when working with bifunctional PEG linkers, often caused by the "Finkelstein Pitfall." Researchers frequently add iodide salts (like NaI, KI, or Tetrabutylammonium iodide - TBAI) to accelerate sluggish SN2 reactions. While iodide is an excellent nucleophile and leaving group, it will undergo a Finkelstein reaction with your substrate, displacing both the tosylate and the terminal chloride to form a highly reactive di-iodide intermediate[3]. Once the chloride is converted to an iodide, the chemoselectivity is destroyed, and your nucleophile will attack both ends of the molecule. Solution: Strictly avoid iodide-based catalysts if you need to preserve the chloride handle. Rely on the intrinsic leaving group superiority of the resonance-stabilized tosylate group[4].

Q2: My reaction is too slow, but I cannot use iodide catalysts. How can I enhance the reaction rate selectively? A: The optimal solution is to use a Phase Transfer Catalyst (PTC) or a cation-chelating agent that enhances the nucleophilicity of your reagent without altering the electrophile. For potassium-based bases (e.g., K₂CO₃), adding a catalytic amount of 18-crown-6 is highly effective[5]. The crown ether sequesters the potassium cation, leaving a "naked," unsolvated nucleophilic anion that rapidly attacks the tosylate. Alternatively, non-iodide PTCs like Tetrabutylammonium bromide (TBAB) can be used to facilitate phase transfer without poisoning the selectivity[6].

Q3: I am detecting a significant amount of a vinyl ether byproduct. What caused this? A: You are observing an E2 elimination rather than the desired SN2 substitution. Tosylates are excellent leaving groups, but if you use a strong, sterically hindered base (such as potassium tert-butoxide, t-BuOK, or DBU) or apply excessive heat (>80 °C), the base will abstract a beta-hydrogen instead of attacking the electrophilic carbon[2]. Solution: Switch to a milder, less bulky inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., Acetonitrile or DMF). Keep the reaction temperature between 40–60 °C, which provides enough thermal energy to overcome the SN2 activation barrier for the tosylate but remains too low to activate the chloride or promote elimination[1].

Mechanistic Workflow

G SM 2-(2-Chloroethoxy)ethyl Tosylate (Cl-PEG1-OTs) Target Desired SN2 Pathway Mono-alkylation (Nu-PEG1-Cl) SM->Target Mild Base (K2CO3) 18-Crown-6, MeCN OverAlkyl Over-alkylation Pathway Bis-substitution (Nu-PEG1-Nu) SM->OverAlkyl Iodide Catalysts (NaI/TBAI) Finkelstein Conversion Elim E2 Elimination Pathway Vinyl Ether Byproduct SM->Elim Strong Base (t-BuOK) High Temperatures

Reaction pathways for 2-(2-chloroethoxy)ethyl tosylate based on catalyst and base selection.

Validated Experimental Protocol: Selective Mono-Alkylation

This self-validating protocol utilizes K₂CO₃ and 18-crown-6 to ensure quantitative mono-alkylation of a generic nucleophile (e.g., a phenol or secondary amine) while perfectly preserving the terminal chloride.

Materials:

  • Nucleophile (1.0 eq)

  • 2-(2-Chloroethoxy)ethyl 4-methylbenzenesulfonate (1.1 eq)

  • Potassium carbonate (K₂CO₃, finely powdered, 2.0 eq)

  • 18-Crown-6 (0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Nucleophile Activation: Add the nucleophile (1.0 eq) and anhydrous MeCN (approx. 10 mL per gram of substrate) to the flask. Add the finely powdered K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to initiate deprotonation.

  • Catalyst Addition: Add 18-crown-6 (0.1 eq) to the suspension. Causality Check: The crown ether immediately solubilizes the potassium ions, turning the nucleophile into a highly reactive "naked" anion[5].

  • Electrophile Addition: Dissolve 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate (1.1 eq) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 10 minutes.

  • Controlled Heating: Heat the reaction to 50 °C. Causality Check: Do not exceed 60 °C; higher temperatures risk activating the terminal chloride toward secondary SN2 attack, leading to the formation of bis-substituted impurities.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The tosylate displacement should be complete within 4–6 hours. The absence of the starting nucleophile and the presence of a single new product mass (M + PEG1-Cl) validates the chemoselectivity.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • Leaving group - Grokipedia URL: [Link]

  • Leaving group - Wikipedia URL: [Link]

  • Tosylates And Mesylates - Master Organic Chemistry URL:[Link]

  • What is OTs in Organic Chemistry – A Complete Guide - Orango URL: [Link]

  • PTC N-Alkylation with Tosylate Leaving Group & Hydrolysis - PTC Organics, Inc. URL:[Link]

  • K2CO3/18-Crown-6-Catalyzed Selective H/D Exchange of Heteroarenes with Bromide as a Removable Directing Group - Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Minimizing degradation of 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate during storage

A Guide to Minimizing Degradation During Storage and Experimental Use Frequently Asked Questions (FAQs) Q1: What are the optimal storage conditions for 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate? A1: To minimize de...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Degradation During Storage and Experimental Use

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate?

A1: To minimize degradation, 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is typically 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation.[2]

Q2: I've observed a change in the color of my stored 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate. What could be the cause?

A2: A change in color, such as yellowing, can be an indicator of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is crucial to perform an analytical check, such as HPLC, to assess the purity of the material before use.

Q3: Is 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate sensitive to moisture?

A3: Yes, like many sulfonate esters, this compound is susceptible to hydrolysis.[1][3] Exposure to moisture can lead to the cleavage of the ester bond, forming p-toluenesulfonic acid and 2-(2-chloroethoxy)ethanol. It is imperative to handle the compound under anhydrous conditions.[1]

Q4: What are the known incompatibilities of this compound?

A4: 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate is incompatible with strong oxidizing agents and strong bases.[1] Contact with strong bases can promote elimination reactions or hydrolysis of the tosylate group.

Q5: Can I store this compound in a standard laboratory plastic container?

A5: While some plastics like polypropylene may be suitable for short-term storage, long-term storage in plastic containers is generally not recommended for sulfonate esters due to the potential for leaching and degradation. Glass containers, particularly amber glass to protect from light, are preferred. For solutions, ensure the chosen solvent is compatible and dry.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate.

Issue 1: Inconsistent or Low Yields in Reactions

Possible Cause 1: Degradation of the Starting Material The most common cause of poor reaction outcomes is the use of degraded starting material. The tosylate group is a potent electrophile, making the compound reactive and prone to degradation if not stored correctly.[3]

  • Troubleshooting Steps:

    • Assess Purity: Before use, analyze the purity of your 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate stock using a suitable analytical method like HPLC or GC. Compare the results with the certificate of analysis.

    • Implement Strict Storage Protocols: Ensure the compound is stored under the recommended conditions (see FAQ A1).

    • Perform a Small-Scale Test Reaction: If you suspect degradation, run a small-scale reaction with a fresh batch of the compound, if available, to compare the results.

Possible Cause 2: Hydrolysis During Reaction Setup The presence of water in your reaction can lead to the hydrolysis of the tosylate.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use.

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Appearance of Unexpected Byproducts in Reaction Mixtures

Possible Cause: Formation of Degradation Products Degradation of 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate can lead to the formation of several byproducts that may interfere with your reaction.

  • Potential Degradation Products:

    • Hydrolysis Products: p-Toluenesulfonic acid and 2-(2-chloroethoxy)ethanol.

    • Elimination Products: Formation of vinyl ethers under basic conditions.

    • Oxidation Products: If exposed to oxidizing conditions.

  • Troubleshooting and Identification:

    • Analyze the Byproducts: Use techniques like LC-MS or GC-MS to identify the mass of the unexpected byproducts. This can provide clues to their structure.

    • Forced Degradation Study: To confirm the identity of potential degradation products, a forced degradation study can be performed on a small sample of the compound (see Protocol 2).[4][5][6] The degradation products generated can then be compared to the byproducts in your reaction mixture.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the analysis of 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Detection UV at 225 nm or 254 nm[7][8]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the compound in the mobile phase.
Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[4][6][9][10]

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 8 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.[11]

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the degradation of 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate.

TroubleshootingWorkflow start Problem Encountered (e.g., low yield, unexpected spots on TLC) check_purity Assess Purity of Starting Material (HPLC/GC) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok repurify Purify or Obtain New Batch purity_ok->repurify No review_conditions Review Reaction Conditions (anhydrous, inert atmosphere) purity_ok->review_conditions Yes repurify->check_purity conditions_ok Conditions Optimal? review_conditions->conditions_ok optimize_conditions Optimize Reaction Conditions (dry solvents, inert gas) conditions_ok->optimize_conditions No analyze_byproducts Identify Byproducts (LC-MS, GC-MS) conditions_ok->analyze_byproducts Yes optimize_conditions->review_conditions forced_degradation Perform Forced Degradation Study analyze_byproducts->forced_degradation compare_results Compare Byproducts with Degradation Products forced_degradation->compare_results implement_solution Implement Solution: - Adjust reaction conditions - Modify workup procedure compare_results->implement_solution

Caption: Troubleshooting workflow for degradation issues.

Summary of Recommended Storage and Handling

Parameter Recommendation Rationale
Temperature 2-8°CMinimizes thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Amber glass containerProtects from photolytic degradation.
Moisture Tightly sealed container, handle under anhydrous conditionsThe compound is hygroscopic and susceptible to hydrolysis.[1]
Container GlassAvoids potential interactions with plastic materials.
Incompatibilities Strong bases, strong oxidizing agentsTo prevent unwanted chemical reactions and decomposition.[1]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 19, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 19, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. Retrieved March 19, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 19, 2026, from [Link]

  • D'Souza, D. M., & Wagner, G. J. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4477–4484. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2018). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Sayam Sen Gupta, Krishnaswami S. Raja, Eiton Kaltgrad, Erica Strable, and MG Finn - Supporting Information. (n.d.). Retrieved March 19, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved March 19, 2026, from [Link]

  • Ying, G. G. (2006). Fate, behavior and effects of surfactants and their degradation products in the environment. Environment international, 32(3), 417–431. [Link]

  • ester compatibility guide. (n.d.). Ultrachem Inc. Retrieved March 19, 2026, from [Link]

  • GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. (2014). ResearchGate. Retrieved March 19, 2026, from [Link]

  • gc method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. (n.d.). Retrieved March 19, 2026, from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). The Journal of Organic Chemistry, 75(13), 4477-4484. [Link]

  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. (1981). Defense Technical Information Center. Retrieved March 19, 2026, from [Link]

  • Vainberg, S., McClay, K., Masuda, H., Root, D., Condee, C., Zylstra, G. J., & Steffan, R. J. (2006). Biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481. Applied and environmental microbiology, 72(8), 5218–5224. [Link]

  • CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol. (n.d.). Google Patents.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). Molecules, 27(6), 1899. [Link]

  • Stability of commonly nebulized drugs in heated and humid condition. (2018). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Hydrolytic stability of alkylethoxy sulfates. (1988). SPE Reservoir Engineering, 3(1), 223-228. [Link]

  • D'Agostino, P. A., & Provost, L. R. (1986). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Journal of chromatography, 366, 77–86. [Link]

  • Sulfonate Esters - Product Quality Research Institute. (n.d.). Retrieved March 19, 2026, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (n.d.). Semantic Scholar. Retrieved March 19, 2026, from [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. (2010). Organic Process Research & Development, 14(3), 636-643. [Link]

  • Degradation of the Blister Agent BIS(2-Chloroethyl) Sulfide and Simulant 2-Chloroethyl Phenyl Sulfide on Concrete. (1995). Defense Technical Information Center. Retrieved March 19, 2026, from [Link]

  • Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. (n.d.). FSSAI. Retrieved March 19, 2026, from [Link]

  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. (n.d.). Retrieved March 19, 2026, from [Link]

  • Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate. (2013, October 23). Patsnap.
  • The effect of temperature and humidity on the stability of SARS-CoV-2 and other enveloped viruses. (2020). bioRxiv. [Link]

  • Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. (2017). Organic Syntheses, 94, 136-152. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved March 19, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR characterization of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate

Target Compound: Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate Synonyms: 2-(2-chloroethoxy)ethyl tosylate; Diethylene glycol monochlorohydrin tosylate CAS Number: 64820-21-9[1] In the rapidly expanding fields of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate Synonyms: 2-(2-chloroethoxy)ethyl tosylate; Diethylene glycol monochlorohydrin tosylate CAS Number: 64820-21-9[1]

In the rapidly expanding fields of PROTAC (Proteolysis Targeting Chimera) development and bioconjugation, the selection of the right linker is as critical as the choice of the pharmacophore[2]. Heterobifunctional linkers, such as Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (Tos-PEG1-Cl), offer orthogonal reactivity that homobifunctional alternatives cannot match.

This guide provides an objective comparison of Tos-PEG1-Cl against alternative leaving groups, detailing the causality behind its superior performance in synthetic workflows, supported by comprehensive 1H and 13C NMR characterization[3].

Structural Rationale: The Causality of Orthogonal Reactivity

When designing a step-wise synthesis for a bifunctional molecule, using a symmetric linker like bis(2-chloroethyl) ether (Cl-PEG1-Cl) often leads to unwanted dimerization and statistical mixtures. To solve this, chemists utilize heterobifunctional linkers with leaving groups of vastly different reactivities.

The fundamental advantage of Tos-PEG1-Cl lies in the pKa difference of the conjugate acids of its leaving groups. The p-toluenesulfonate (tosylate) anion is the conjugate base of a strong acid (pKa ≈ -2.8), making it an exceptional leaving group. Conversely, the chloride ion, while a decent leaving group, forms a much stronger and less polarizable carbon-halogen bond. In standard S_N2 reactions, the relative rate of displacement for Tosylate vs. Chloride is approximately 10,000:1.

This massive kinetic differential allows for chemoselective mono-substitution under mild conditions, reserving the chloride terminus for later activation (e.g., via Finkelstein reaction with NaI) under harsher conditions.

G Linker Cl-PEG1-OTs (Heterobifunctional) Intermediate Cl-PEG1-Nu1 (Monosubstituted) Linker->Intermediate Mild Base, Nu1 (OTs Displacement) Product Nu2-PEG1-Nu1 (Bis-substituted) Intermediate->Product NaI, Heat, Nu2 (Cl Displacement)

Sequential SN2 substitution pathway leveraging orthogonal leaving groups.

Comparative Performance Analysis

Why choose the tosylate over the closely related methanesulfonate (mesylate)? While both provide excellent leaving group kinetics, the tosylate offers critical advantages in reaction monitoring and purification—factors that drastically reduce drug development bottlenecks.

Feature / MetricTos-PEG1-Cl (Target)Mes-PEG1-Cl (Alternative)Cl-PEG1-Cl (Alternative)
Leaving Group Ability ( krel​ ) ~10,000~8,0001
Orthogonality ExcellentExcellentNone (Symmetric)
UV Visibility (254 nm) High (Aromatic ring) NoneNone
NMR Trackability Excellent (Distinct Ar-H signals) Poor (Overlaps with PEG)N/A
Physical State Viscous oil / CrystallineVolatile liquidVolatile liquid

Expert Insight: The inclusion of the aromatic ring in the tosylate group acts as a built-in UV chromophore. This allows the reaction progress to be easily monitored via TLC or LC-MS/HPLC using standard 254 nm UV detectors. Mesylates and chlorides are UV-transparent, forcing reliance on less sensitive detection methods like ELSD or chemical stains.

1H and 13C NMR Characterization

Accurate NMR assignment is the bedrock of a self-validating synthetic protocol[4]. The chemical shifts of the PEG backbone are highly sensitive to the adjacent electron-withdrawing groups[5].

1H NMR Data (CDCl3, 400 MHz)

The strong electron-withdrawing nature of the sulfonate ester deshields the adjacent methylene protons ( CH2​ -OTs) significantly more than the chloride group deshields its adjacent protons ( CH2​ -Cl).

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Deshielding Effect
1H 7.80d ( J = 8.0 Hz)2HAr-H (ortho to SO2​ )Deshielded by sulfonyl oxygen resonance.
1H 7.35d ( J = 8.0 Hz)2HAr-H (meta to SO2​ )Standard aromatic environment.
1H 4.16t ( J = 4.8 Hz)2H- CH2​ -OTsHighly deshielded by electronegative ester oxygen.
1H 3.72t ( J = 5.8 Hz)2H- CH2​ -O- (PEG)Ether oxygen deshielding.
1H 3.68t ( J = 4.8 Hz)2H-O- CH2​
  • (PEG)
Ether oxygen deshielding.
1H 3.58t ( J = 5.8 Hz)2H- CH2​ -ClModerately deshielded by inductive effect of Cl.
1H 2.45s3HAr- CH3​ Benzylic methyl group.
13C NMR Data (CDCl3, 100 MHz)

Carbon NMR provides definitive proof of the heterobifunctional backbone, showing four distinct aliphatic carbon signals rather than the two that would be present in a symmetric linker[4].

NucleusChemical Shift (ppm)Assignment
13C 144.8Ar-C (Quaternary, attached to CH3​ )
13C 133.0Ar-C (Quaternary, attached to SO2​ )
13C 129.8Ar-C (CH, meta to SO2​ )
13C 128.0Ar-C (CH, ortho to SO2​ )
13C 71.3- CH2​ -O- (adjacent to CH2​ Cl)
13C 69.2- CH2​ -OTs
13C 68.7-O- CH2​
  • (adjacent to CH2​ OTs)
13C 42.7- CH2​ -Cl
13C 21.6Ar- CH3​

Self-Validating Experimental Protocol: Chemoselective Substitution

To ensure trustworthiness in your bioconjugation workflows, the following protocol utilizes the NMR data above as a built-in quality control system. By tracking the disappearance of the tosylate signals, you can definitively prove that the reaction occurred exclusively at the desired terminus.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of your target nucleophile (e.g., a phenol-bearing PROTAC ligand) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 equivalents of K2​CO3​ . Stir at room temperature for 15 minutes to generate the active nucleophile.

  • Linker Addition: Add 1.1 equivalents of Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate dropwise to the mixture.

  • Reaction: Heat the reaction to 60°C for 4–6 hours. Mechanistic Note: The chloride terminus remains completely inert under these mild conditions.

  • Workup: Quench the reaction with distilled water, extract 3x with Ethyl Acetate, wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

NMR Validation Logic

Instead of relying solely on LC-MS, use 1H NMR of the crude mixture to validate the chemoselectivity of the S_N2 displacement[3].

NMR_Track Start Reaction Initiation (Aryl doublets at 7.3 & 7.8 ppm visible) Monitor Monitor Aliphatic Shift (4.16 ppm CH2-OTs signal shifts upfield) Start->Monitor End Reaction Completion (Disappearance of 7.8 ppm Ar-H signal) Monitor->End Integrity Orthogonality Check (3.58 ppm CH2-Cl triplet remains intact) End->Integrity

1H NMR kinetic tracking workflow for tosylate displacement.

Evaluating the Output: If the triplet at 3.58 ppm (- CH2​ -Cl) has diminished or shifted, the reaction conditions were too harsh, resulting in unwanted substitution at the chloride terminus. If the 7.80 ppm doublet is gone but the 3.58 ppm triplet remains, you have successfully achieved orthogonal mono-substitution.

References

  • 007Chemicals. Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate || cas 64820-21-9.
  • Google Patents. WO2016167511A2 - N2-(2-methoxyphenyl)pyrimidine derivative, method for preparing same, and pharmaceutical composition for cancer prevention or treatment containing same as active ingredient.
  • ResearchGate. Proton NMR Characterization of Poly(ethylene glycols) and Derivatives.
  • ChemicalBook. 2-(2-Chloroethoxy)ethanol(628-89-7) 13C NMR spectrum.
  • PubChem. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.

Sources

Comparative

Benchmarking Leaving Group Kinetics: The Strategic Role of 2-(2-chloroethoxy)ethyl tosylate in Bifunctional Linker Design

In the advanced synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex bioconjugates, the precise, sequential assembly of molecular components is non-negotiable. Utilizing hom...

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Author: BenchChem Technical Support Team. Date: March 2026

In the advanced synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex bioconjugates, the precise, sequential assembly of molecular components is non-negotiable. Utilizing homobifunctional linkers (such as di-halides or di-tosylates) often results in statistical mixtures and symmetric over-alkylation, which severely depresses yields and complicates purification.

To overcome this, modern bioconjugation relies on heterobifunctional linkers like 2-(2-chloroethoxy)ethyl tosylate (also known as 2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate). By leveraging the stark kinetic gap between two distinct leaving groups—a highly reactive tosylate and a relatively inert chloride—this PEG1 linker allows chemists to achieve absolute chemoselectivity through orthogonal reactivity.

Mechanistic Causality: Why Tosylate Outpaces Chloride

The rate of a bimolecular nucleophilic substitution ( SN​2 ) reaction is fundamentally governed by the leaving group's ability to accommodate the developing negative charge in the transition state.

Conversely, the chloride (-Cl) ion, while a competent leaving group, possesses a higher charge density and lacks resonance stabilization, requiring significantly higher thermal energy to depart. Quantitative kinetic studies have demonstrated that tosylate displacement is an order of magnitude faster than chloride ( 10−3M−1s−1 vs. 10−4M−1s−1 ) even under forced conditions, with iodide remaining the fastest [[1]]([Link]). In standard polar aprotic solvents (like MeCN or DMF), this kinetic differentiation can expand to a 103 -fold difference.

Pathway Start 2-(2-chloroethoxy)ethyl tosylate (Cl-PEG1-OTs) Mono Mono-substituted (Cl-PEG1-Nu1) Start->Mono Nu1 (1.0 eq) Fast SN2 (k_OTs) Byproduct Symmetric Dimer (Avoided) Start->Byproduct Nu1 Excess (If using Di-tosylate) Bis Bis-substituted (Nu2-PEG1-Nu1) Mono->Bis Nu2 + Heat/KI Slow SN2 (k_Cl)

Chemoselective SN2 pathway exploiting the kinetic gap between tosylate and chloride leaving groups.
Benchmarking 2-(2-chloroethoxy)ethyl tosylate Against Alternatives

To objectively evaluate the performance of 2-(2-chloroethoxy)ethyl tosylate, we must benchmark it against other common PEG1 alkylating agents. The goal is to maximize the kinetic differentiation ( kLG1​/kLG2​ ) to prevent symmetric bis-substitution.

Linker AlternativeLeaving Group 1 (LG1)Leaving Group 2 (LG2)Kinetic Differentiation ( kLG1​/kLG2​ )Primary Application / Drawback
2-(2-chloroethoxy)ethyl tosylate Tosylate (-OTs)Chloride (-Cl)High (~ 102−103 ) Optimal: Allows precise sequential mono-substitution without over-alkylation.
Bis(2-chloroethyl) ether Chloride (-Cl)Chloride (-Cl)None (1.0) Poor: Requires harsh conditions (heat/KI); high risk of symmetric bis-substitution.
Diethylene glycol di-tosylate Tosylate (-OTs)Tosylate (-OTs)None (1.0) Poor: Highly reactive but impossible to selectively mono-substitute; forms dimers.
1-Bromo-2-(2-chloroethoxy)ethane Bromide (-Br)Chloride (-Cl)Moderate (~ 10−102 ) Fair: Better than di-halides, but bromide is less stable and less differentiated than tosylate.
Experimental Protocols: A Self-Validating System

The true value of 2-(2-chloroethoxy)ethyl tosylate lies in its ability to support a self-validating, two-phase experimental workflow. By strictly controlling the reaction conditions, the first substitution acts as an internal control—if the chloride remains intact, the kinetic differentiation is validated.

Phase 1: Selective Tosylate Displacement (Kinetic Control)

Objective: Synthesize the mono-substituted intermediate (Cl-PEG1-Nu1) while preserving the terminal chloride.

  • Reagent Preparation: Dissolve 1.0 equivalent of the first nucleophile (Nu1, e.g., a phenol or primary amine) in anhydrous acetonitrile (MeCN).

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Causality: This mild base effectively deprotonates the nucleophile without inducing unwanted E2 elimination side-reactions.

  • Linker Addition: Slowly add 1.05 equivalents of 2-(2-chloroethoxy)ethyl tosylate dropwise at 0°C to manage the initial exotherm.

  • Reaction: Stir at 25°C for 4-6 hours. Causality: The tosylate group undergoes rapid SN​2 displacement driven by the stability of the p-toluenesulfonate anion . The chloride requires a much higher activation energy and remains completely unreacted under these mild conditions .

  • Isolation: Filter the inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography.

Phase 2: Chloride Activation and Displacement (Thermodynamic Control)

Objective: Displace the remaining chloride with a second nucleophile (Nu2) to form the final heterobifunctional product.

  • Finkelstein Activation: Dissolve the isolated Cl-PEG1-Nu1 intermediate in anhydrous acetone. Add 3.0 equivalents of sodium iodide (NaI) and reflux for 12 hours. Causality: The chloride is substituted by iodide, a vastly superior leaving group , while the precipitation of NaCl drives the equilibrium forward.

  • Second Displacement: Dissolve the activated I-PEG1-Nu1 intermediate in N,N-Dimethylformamide (DMF). Add 1.2 equivalents of the second nucleophile (Nu2) and 2.0 equivalents of cesium carbonate ( Cs2​CO3​ ).

  • Reaction: Heat to 80°C for 12-18 hours. Causality: The elevated temperature and the pre-activation to an iodide leaving group provide the necessary thermodynamic energy to overcome the barrier for the second SN​2 displacement.

  • Final Isolation: Quench with water, extract with ethyl acetate, and purify to yield the final asymmetric Nu2-PEG1-Nu1 product.

Workflow S1 Step 1: Tosylate Displacement Nu1, K2CO3, MeCN, 25°C S2 Step 2: Isolation Aqueous Workup & Silica Gel S1->S2 S3 Step 3: Chloride Activation KI, Acetone, Reflux (Finkelstein) S2->S3 S4 Step 4: Chloride Displacement Nu2, Cs2CO3, DMF, 80°C S3->S4

Step-by-step experimental workflow for sequential bioconjugation using the heterobifunctional linker.

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Validation

Evaluating Linker Length Efficacy: 2-(2-Chloroethoxy)ethyl Tosylate (PEG2) vs. PEG3 Analogs in Targeted Protein Degradation

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocols Executive Summary: The Critical Role of Linker Dynamics In the rational desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary: The Critical Role of Linker Dynamics

In the rational design of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, the linker is far more than a passive spacer. It is a dynamic structural element that dictates the physicochemical properties, cellular permeability, and the thermodynamic stability of the target-PROTAC-ligase ternary complex[1].

This guide provides an objective, data-driven comparison between two critical heterobifunctional linkers: Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (commonly known as 2-(2-chloroethoxy)ethyl tosylate, a PEG2 analog) and its longer PEG3 counterparts. By analyzing their differential reactivity, steric implications, and degradation efficacy, this guide equips application scientists with the mechanistic insights required to optimize degrader design.

Structural and Mechanistic Profiling

Both the PEG2 and PEG3 analogs discussed here are heterobifunctional linkers featuring orthogonal leaving groups: a moderate chloride (Cl) and a highly reactive tosylate (OTs)[2]. This asymmetry is the cornerstone of controlled, stepwise bioconjugation.

The Chemistry of Differential Reactivity

The tosylate group is an exceptional leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. It undergoes rapid SN​2 nucleophilic substitution under mild basic conditions at room temperature[3]. Conversely, the primary alkyl chloride is significantly less reactive. It requires elevated temperatures, stronger bases, or the addition of a catalyst (such as Sodium Iodide via the Finkelstein reaction) to facilitate displacement. This differential reactivity prevents the formation of unwanted homodimers (e.g., Warhead-PEG-Warhead) during synthesis.

Linker Length: PEG2 vs. PEG3
  • The PEG2 Analog (Cl-PEG2-OTs): With only two ethylene glycol units, this linker creates a rigid, short distance between the Protein of Interest (POI) ligand and the E3 ligase ligand. While its low Polar Surface Area (PSA) ensures excellent cell permeability, its short length often leads to severe binary steric repulsions between the POI and the E3 ligase, impairing ternary complex formation[4].

  • The PEG3 Analog (Cl-PEG3-OTs): The addition of a third ethylene glycol unit provides critical conformational flexibility. PEG3 linkers often adopt a "gauche" folded conformation in lipid environments, shielding their polarity to maintain permeability while offering enough extension in aqueous environments to bridge the gap between bulky proteins without steric clashing[5].

G cluster_0 Ternary Complex Steric Dynamics POI Target Protein (POI) Linker2 PEG2 Linker (Rigid/Short) POI->Linker2 Linker3 PEG3 Linker (Flexible/Long) POI->Linker3 E3 E3 Ligase Linker2->E3 High Steric Clash Linker3->E3 Optimal Spacing

Fig 1. Impact of PEG2 vs PEG3 linker length on PROTAC ternary complex steric dynamics.

Quantitative Comparison: PEG2 vs. PEG3

The transition from a PEG2 to a PEG3 linker significantly alters the pharmacokinetic and pharmacodynamic profile of the resulting degrader. The table below synthesizes experimental trends observed across multiple PROTAC development campaigns[1],[6],[4].

Property / Metric2-(2-Chloroethoxy)ethyl Tosylate (PEG2)PEG3 Chloro-Tosylate AnalogCausality / Mechanistic Driver
Spacer Length ~6 atoms~9 atomsAddition of one −CH2​−CH2​−O− unit.
Aqueous Solubility ModerateHighIncreased hydrogen bonding capacity with water molecules via the extra ether oxygen[6].
Ternary Complex Stability Target-dependent (often poor)Broadly optimalPEG3 mitigates steric hindrance between the E3 ligase and the POI, allowing productive ubiquitination[4].
Cell Permeability ExcellentGoodPEG2 has a lower PSA. However, PEG3's gauche effect helps maintain sufficient permeability[5].
Typical DC50​ Trend >1μM (Often inactive) <100nM (Highly potent)Optimal spacing in PEG3 facilitates a stable, long-lived ternary complex required for efficient degradation[1].

Experimental Workflows: A Self-Validating System

To empirically evaluate the efficacy of these linkers, researchers must employ robust, self-validating methodologies. The following protocols detail the stepwise synthesis leveraging orthogonal leaving groups, followed by biological validation.

Workflow 1: Stepwise Synthesis of PROTACs via Heterobifunctional Linkers

This protocol exploits the differential reactivity of the tosylate and chloride groups to synthesize a PROTAC without generating symmetric byproducts.

Step 1: Tosylate Displacement (Warhead Conjugation)

  • Preparation: Dissolve 1.0 eq of the POI ligand (containing a primary amine or phenol nucleophile) and 1.2 eq of the Cl-PEG-OTs linker (PEG2 or PEG3) in anhydrous DMF.

  • Activation: Add 2.0 eq of a mild base (e.g., K2​CO3​ or DIPEA).

  • Reaction: Stir at room temperature for 12 hours. The highly reactive tosylate is selectively displaced.

  • Validation: Monitor via LC-MS. The mass should correspond to the Cl-PEG-Warhead intermediate.

Step 2: Chloride Displacement (E3 Ligand Conjugation)

  • Preparation: To the purified Cl-PEG-Warhead intermediate, add 1.2 eq of the E3 ligase ligand (e.g., a thalidomide amine derivative).

  • Catalysis (Critical Step): Add 0.5 eq of Sodium Iodide (NaI). Causality: NaI drives a Finkelstein reaction, converting the unreactive alkyl chloride into a highly reactive alkyl iodide in situ, dramatically accelerating the subsequent SN​2 attack.

  • Reaction: Add 3.0 eq of DIPEA and heat the mixture to 80°C for 24 hours.

  • Purification: Purify the final PROTAC via preparative HPLC.

Synthesis Start Cl-PEG-OTs (Heterobifunctional) Step1 S_N2 Attack 1 (Displaces OTs) Start->Step1 Mild Base RT Intermediate Cl-PEG-Warhead Step1->Intermediate Step2 S_N2 Attack 2 (Displaces Cl) Intermediate->Step2 NaI Catalyst Heat Product E3-PEG-Warhead (PROTAC) Step2->Product

Fig 2. Stepwise PROTAC synthesis leveraging differential leaving group reactivity.

Workflow 2: In Vitro Degradation Efficacy Assay (Western Blot)

To validate that the synthesized PROTAC successfully forms a ternary complex and induces degradation, a Western Blot assay is utilized to calculate the DC50​ (concentration for 50% maximal degradation)[5].

  • Cell Culture: Plate target cells (e.g., HeLa or THP-1) at 2×105 cells/well in a 6-well plate. Allow adherence overnight.

  • Treatment: Treat cells with a logarithmic concentration gradient of the PEG2 and PEG3 PROTACs (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) alongside a DMSO vehicle control for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to clear cellular debris[5].

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody against the POI and a loading control (e.g., β -Actin or Tubulin).

  • Quantification: Use densitometry software to quantify band intensities. Normalize POI levels to the loading control and plot against the log of the PROTAC concentration to derive the DC50​ .

    • Expected Outcome: The PEG3 PROTAC typically exhibits a lower DC50​ due to optimal relief of steric hindrance, whereas the PEG2 PROTAC may show weak or no degradation.

Conclusion

While Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate (PEG2) offers a highly compact structure and excellent cell permeability, its short length frequently results in steric clashes that abort ternary complex formation. For most targeted protein degradation campaigns, upgrading to a PEG3 analog provides the necessary conformational flexibility and aqueous solubility to achieve potent, low-nanomolar degradation efficacy. The orthogonal Cl/OTs leaving groups present on both linkers remain an indispensable tool for the precise, stepwise assembly of these complex modalities.

References

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate
Reactant of Route 2
Ethanol, 2-(2-chloroethoxy)-, 4-methylbenzenesulfonate
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